molecular formula C10H11FN2O B13026969 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

Katalognummer: B13026969
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: NGUZBHWMLKJGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted methoxyphenyl ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or other reagents to facilitate the reaction .

Analyse Chemischer Reaktionen

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-Amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:

    3-Amino-3-(3-fluoro-5-methoxyphenyl)propanamide: This compound has a similar structure but contains an amide group instead of a nitrile group.

    3-Amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid: This compound has a carboxylic acid group instead of a nitrile group.

    3-Amino-3-(3-fluoro-5-methoxyphenyl)propanol: This compound contains a hydroxyl group instead of a nitrile group.

These comparisons highlight the unique properties of this compound, particularly its nitrile group, which imparts distinct reactivity and applications.

Eigenschaften

Molekularformel

C10H11FN2O

Molekulargewicht

194.21 g/mol

IUPAC-Name

3-amino-3-(3-fluoro-5-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3

InChI-Schlüssel

NGUZBHWMLKJGLB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(CC#N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.